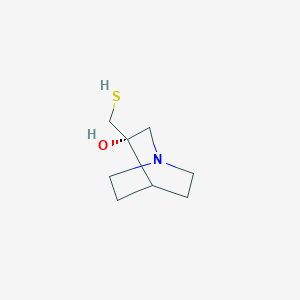

(S)-3-(mercaptomethyl)quinuclidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEOJOQKVZXCRH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@](C2)(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576206 | |

| Record name | (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158568-64-0 | |

| Record name | (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(Mercaptomethyl)quinuclidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Mercaptomethyl)quinuclidin-3-ol, a chiral quinuclidine derivative, is a critical intermediate in the synthesis of Cevimeline, a muscarinic agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] The stereochemistry and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S)-3-(Mercaptomethyl)-1-azabicyclo[2.2.2]octan-3-ol | N/A |

| CAS Number | 158568-64-0 | [1][3] |

| Molecular Formula | C₈H₁₅NOS | [1][3] |

| Molecular Weight | 173.28 g/mol | [3][4] |

| Appearance | White powder | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available (Expected to be soluble in polar solvents) | N/A |

| Storage | Sealed in a dry, cool, and ventilated place (2-8°C recommended) | [3] |

Spectral Data

Detailed spectral data is crucial for the structural elucidation and quality control of this compound.

¹H NMR Spectroscopy

A published ¹H NMR spectrum for (S)-3-hydroxy-3-mercaptomethylquinuclidine (11) in CDCl₃ shows the following signals:

Table 2: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.88, 2.68 | AB quartet (J=20 Hz) | 2H | -CH₂-S- |

| 2.80 | multiplet | 4H | Quinuclidine ring protons |

| 2.08 | multiplet | 1H | Quinuclidine ring proton |

| 1.96 | multiplet | 1H | Quinuclidine ring proton |

| 1.58 | multiplet | 2H | Quinuclidine ring protons |

| 1.40 | multiplet | 1H | Quinuclidine ring proton |

¹³C NMR Spectroscopy

Specific ¹³C NMR data for this compound is not currently available in the searched literature.

Mass Spectrometry

Specific mass spectrometry data for this compound is not currently available in the searched literature.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its primary functional groups: a tertiary alcohol and a thiol.

-

Thiol Group: Thiols, or mercaptans, are known to be susceptible to oxidation, which can lead to the formation of disulfides.[5][6] This reactivity is a critical consideration for the handling and storage of the compound to prevent impurity formation. The stability of mercaptans can be limited, and they may react with certain metals.[2]

-

Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under mild conditions but can undergo dehydration in the presence of strong acids and heat.

For pharmaceutical applications, the compound is typically required to have a purity of ≥98.0%.[1]

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound is a multi-step process. A key step involves the asymmetric epoxidation of an allylic alcohol precursor. The following is a summary of a published experimental protocol.

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Methodology (Based on Bos & Canesso, 1994):

-

Preparation of the Allylic Alcohol Precursor: The synthesis starts from pyridine-4-carboxaldehyde, which is converted in a multi-step sequence to an N-Boc protected allylic alcohol.

-

Asymmetric Epoxidation: The N-Boc protected allylic alcohol undergoes a Sharpless asymmetric epoxidation to yield the corresponding (S)-epoxide with high enantiomeric excess.

-

Epoxide Ring Opening: The epoxide is then subjected to ring-opening with a nucleophile. While the initial search mentioned hydrogen sulfide, the detailed protocol would likely involve a protected thiol equivalent for better control.

-

Deprotection/Final Step: The final step involves the removal of any protecting groups to yield this compound.

Analytical Methods

For the quality control of Cevimeline and its intermediates, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard analytical techniques used to detect and quantify impurities.[7] A specific, detailed analytical protocol for this compound is not publicly available and would typically be developed and validated by the manufacturing entity.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a key intermediate in the synthesis of Cevimeline. Cevimeline acts as a muscarinic agonist with a high affinity for M3 receptors, which are prevalent in exocrine glands, thereby stimulating salivary and sweat gland secretions.

There is no readily available information on the specific biological activity or interaction with signaling pathways of this compound itself. As an intermediate, it is not expected to have the intended pharmacological activity of the final drug product.

Logical Relationship in Cevimeline Synthesis

References

Synthesis Pathway of (S)-3-(mercaptomethyl)quinuclidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of (S)-3-(mercaptomethyl)quinuclidin-3-ol, a key chiral building block in the development of muscarinic agonists, notably as an intermediate in the synthesis of Cevimeline. The described pathway employs a strategic combination of protection chemistry, stereoselective epoxidation, and sequential functional group manipulations to achieve the target molecule with high enantiomeric purity.

I. Synthesis Overview

The multi-step synthesis commences with the commercially available 4-hydroxyacetylpiperidine hydrochloride. The synthetic route involves an initial N-protection of the piperidine ring, followed by a Wittig reaction to introduce a vinyl group. The crucial stereocenter is established via a Sharpless asymmetric epoxidation of the resulting allylic alcohol. Subsequent nucleophilic ring-opening of the epoxide with benzyl mercaptan, followed by mesylation and a one-pot N-deprotection and cyclization, affords the protected quinuclidine scaffold. A final debenzylation step yields the desired this compound.

II. Synthesis Pathway Diagram

Caption: Enantioselective synthesis of this compound.

III. Quantitative Data Summary

The following table summarizes the yields and key metrics for each step of the synthesis.

| Step | Product Name | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (%) |

| 1 | N-Boc-4-(2-hydroxyacetyl)piperidine (2) | 4-Hydroxyacetylpiperidine hydrochloride (1) | Boc-anhydride, 10% aq. NaOH | 97 | N/A |

| 2 | N-Boc-4-(1-hydroxy-2-propenyl)piperidine (3) | N-Boc-4-(2-hydroxyacetyl)piperidine (2) | Methyltriphenylphosphonium bromide, n-BuLi | 61 | N/A |

| 3 | (S)-N-Boc-4-(oxiran-2-yl)piperidin-4-ol (4) | N-Boc-4-(1-hydroxy-2-propenyl)piperidine (3) | Ti(O-iPr)₄, (+)-DET, t-BuOOH | 75 | 94 |

| 4 | (S)-N-Boc-4-(benzylthiomethyl)-4-hydroxypiperidine (5) | (S)-N-Boc-4-(oxiran-2-yl)piperidin-4-ol (4) | Benzylmercaptan, KOH | 88 | N/A |

| 5 | (S)-N-Boc-4-(benzylthiomethyl)-4-(methylsulfonyloxy)piperidine (6) | (S)-N-Boc-4-(benzylthiomethyl)-4-hydroxypiperidine (5) | Mesyl chloride, Triethylamine | - | N/A |

| 6 | (S)-3-(benzylthiomethyl)quinuclidin-3-ol (7) | (S)-N-Boc-4-(benzylthiomethyl)-4-(methylsulfonyloxy)piperidine (6) | Trifluoroacetic acid | 65 (from 5) | N/A |

| 7 | This compound (8) | (S)-3-(benzylthiomethyl)quinuclidin-3-ol (7) | Sodium, liquid ammonia | 46 | N/A |

IV. Experimental Protocols

Step 1: Synthesis of N-Boc-4-(2-hydroxyacetyl)piperidine (2)[1]

To a cooled (0 °C) solution of 4-hydroxyacetylpiperidine hydrochloride (1.8 g, 10 mmol) in water (10 ml), a solution of Boc-anhydride (2.4 g, 11 mmol) in dioxane (5 ml) was added, followed by 10% aqueous sodium hydroxide (5 ml). The mixture was stirred for 2 hours and then extracted with dichloromethane. The combined organic layers were dried over sodium sulfate (Na₂SO₄) and evaporated in vacuo to yield the product as a colorless oil (2.35 g, 97%).

Step 2: Synthesis of N-Boc-4-(1-hydroxy-2-propenyl)piperidine (3)[1]

A solution of N-Boc-4-(2-hydroxyacetyl)piperidine (3.26 g, 13.4 mmol) in hexamethyldisilazane (15 ml) was heated at 100 °C for 1 hour. The solvent was removed in vacuo, and the residue was dissolved in THF (20 ml). This solution was added to a solution of methyltriphenylphosphonium bromide (5.4 g, 15 mmol) and n-BuLi (15 mmol) in a 2:1 mixture of THF/hexane (18 ml) at 0 °C. The reaction mixture was stirred for 2 hours at room temperature, quenched with water (10 ml) and 2N HCl (5 ml), and extracted with ether. The combined organic layers were dried (Na₂SO₄) and evaporated. The residue was purified by column chromatography (ethyl acetate/hexane, 2:3) to afford the product as a colorless oil (1.97 g, 61%).

Step 3: Synthesis of (S)-N-Boc-4-(oxiran-2-yl)piperidin-4-ol (4)[1]

This step utilizes the Sharpless asymmetric epoxidation. To a solution of the allylic alcohol (3) in an appropriate solvent, titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide are added under controlled temperature conditions. The reaction proceeds with high enantioselectivity (94% ee) to yield the desired (S)-epoxide in 75% yield.

Step 4: Synthesis of (S)-N-Boc-4-(benzylthiomethyl)-4-hydroxypiperidine (5)[1]

The epoxide (4) (950 mg, 3.7 mmol) was dissolved in ethanolic KOH (1.4 g in 15 ml of 80% ethanol). Benzylmercaptan (470 mg, 3.8 mmol) was added, and the solution was stirred at room temperature for 4 hours. Ethanol was removed, and the residue was extracted with water and ether. The combined organic layers were dried (Na₂SO₄) and evaporated. The crude product was purified by column chromatography (t-butyl methyl ether/hexane, 9:1) to give the sulfide as white crystals (1.25 g, 88%).

Step 5: Synthesis of (S)-N-Boc-4-(benzylthiomethyl)-4-(methylsulfonyloxy)piperidine (6)[1]

To a solution of the alcohol (5) in a suitable solvent such as dichloromethane, triethylamine is added, followed by the dropwise addition of mesyl chloride at a reduced temperature. The reaction mixture is stirred until completion.

Step 6: Synthesis of (S)-3-(benzylthiomethyl)quinuclidin-3-ol (7)[1]

The crude mesylate (6) obtained from the previous step was dissolved in a mixture of dichloromethane and trifluoroacetic acid. The solution was stirred for 16 hours at room temperature. The reaction mixture was then worked up to yield the cyclized product (65% yield from compound 5).

Step 7: Synthesis of this compound (8)[1]

Calcium (55 mg, 1.37 mmol) was dissolved in liquid ammonia (4 ml). A suspension of the protected quinuclidine (7) (26 mg, 0.1 mmol) in ether (5 ml) was added dropwise. The reaction mixture was stirred for 5 hours at room temperature and then quenched with water (10 ml). The pH was adjusted to 8 with concentrated HCl, and the mixture was extracted with ethyl acetate and subsequently with chloroform. The combined chloroform layers were dried over sodium sulfate and evaporated to give the final product as a bright yellow solid (8 mg, 46%).

V. Conclusion

The described synthetic pathway provides a reliable and enantioselective route to this compound. The key to the synthesis is the Sharpless asymmetric epoxidation, which establishes the crucial stereocenter with high enantiomeric excess. The subsequent steps are robust and allow for the efficient construction of the quinuclidine ring system. This technical guide provides researchers and drug development professionals with a detailed and actionable protocol for the preparation of this important chiral intermediate.

Spectroscopic and Synthetic Overview of (S)-3-(Mercaptomethyl)quinuclidin-3-ol: A Key Pharmaceutical Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information on (S)-3-(mercaptomethyl)quinuclidin-3-ol, a pivotal chiral building block in the synthesis of pharmaceuticals, most notably the muscarinic agonist Cevimeline, which is used for the treatment of dry mouth associated with Sjögren's syndrome.

Disclaimer: Direct, publicly available spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the synthesis of this compound are limited. This guide therefore focuses on the available data for the compound and provides detailed information on its immediate precursor, 3-quinuclidinol, which is essential for the synthesis of the target molecule.

Compound Profile: this compound

| Property | Value |

| IUPAC Name | (3S)-3-(mercaptomethyl)-1-azabicyclo[2.2.2]octan-3-ol |

| Molecular Formula | C₈H₁₅NOS |

| Molecular Weight | 173.28 g/mol |

| CAS Number | 158568-64-0[1][2] |

| Chirality | (S)-enantiomer |

| Primary Application | Key intermediate in the synthesis of Cevimeline[1] |

Synthesis of the Precursor: 3-Quinuclidinol

The synthesis of this compound typically starts from 3-quinuclidinone, which is first reduced to 3-quinuclidinol. A common and efficient method for this reduction is the use of sodium borohydride in an aqueous solution.

Experimental Protocol: Synthesis of Racemic 3-Quinuclidinol

A representative experimental protocol for the synthesis of racemic 3-quinuclidinol from 3-quinuclidinone is as follows:

-

Dissolution: 3-Quinuclidinone (10.0 g, 0.08 mol) is dissolved in water (30 ml) at a temperature of 30-35°C.

-

Reduction: Sodium borohydride (1.5 g, 0.04 mol) is added portion-wise over a period of 1 hour.

-

Reaction Monitoring: The reaction mixture is stirred for 4 hours at 30-35°C. The completion of the reaction is monitored by gas chromatography (GC).

-

Extraction: The reaction mixture is extracted with chloroform (3 x 50 ml).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 3-quinuclidinol.

-

Purification: The crude product is purified by recrystallization from acetone to yield 3-quinuclidinol as a white crystalline solid.

Spectroscopic Data of the Precursor: 3-Quinuclidinol

Comprehensive spectroscopic data is available for the precursor, 3-quinuclidinol.

NMR Spectroscopy

¹H NMR (Varian A-60D)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.3-1.8 | m | 4H | |

| 1.95 | m | 1H | |

| 2.5-3.1 | m | 6H | |

| 3.8 | m | 1H | CH-OH |

| 4.5 | s (br) | 1H | OH |

¹³C NMR

Note: Specific peak assignments for ¹³C NMR of 3-quinuclidinol were not found in the provided search results.

IR Spectroscopy (Vapor Phase)

| Wavenumber (cm⁻¹) | Description |

| ~3400 | O-H stretch |

| ~2950 | C-H stretch |

| ~1050 | C-O stretch |

Mass Spectrometry (GC-MS)

| m/z | Interpretation |

| 127 | [M]⁺ (Molecular Ion) |

Synthetic Pathway and Experimental Workflow

The synthesis of 3-quinuclidinol is a critical first step towards obtaining this compound. The general workflow is depicted below.

Caption: Synthetic workflow for the preparation and characterization of 3-quinuclidinol.

References

An In-depth Technical Guide to (S)-3-(Mercaptomethyl)quinuclidin-3-ol (CAS: 158568-64-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Mercaptomethyl)quinuclidin-3-ol, with the CAS number 158568-64-0, is a pivotal chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of Cevimeline, a muscarinic agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] The stereochemistry of this compound is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its chemical structure consists of a quinuclidine ring, which is a bicyclic amine, substituted with a hydroxyl group and a mercaptomethyl group at the 3-position.

| Property | Value | Source |

| CAS Number | 158568-64-0 | [1] |

| IUPAC Name | (3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | [1] |

| Molecular Formula | C₈H₁₅NOS | [1] |

| Molecular Weight | 173.276 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity (typical) | ≥ 98.0% | [1][2] |

| Storage | Sealed in a dry, cool, and well-ventilated place (2-8°C is recommended) | [1][2] |

Synthesis

The enantioselective synthesis of this compound is critical for its use in the production of Cevimeline. A key method reported is the Enantioselective Process Chemistry (EPC) synthesis.

Synthetic Workflow

The following diagram outlines the general synthetic approach for this compound, starting from quinuclidin-3-one. This process involves the formation of an epoxide, followed by nucleophilic opening of the epoxide with a thiol source.

Caption: General synthetic workflow for Cevimeline from Quinuclidin-3-one.

Experimental Protocol: Enantioselective Synthesis

A reported enantioselective synthesis of this compound utilizes a catalytic modification of the Sharpless asymmetric epoxidation. While the full detailed protocol from the primary literature is not provided here, the key steps outlined in the publication by Bös and Canesso (1994) are summarized below. For a comprehensive, step-by-step methodology, consulting the original publication is recommended.

Starting Material: An N-protected allylic alcohol derived from pyridine-4-carboxaldehyde.

Key Steps:

-

Asymmetric Epoxidation: The allylic alcohol undergoes an asymmetric epoxidation reaction. This step is crucial for establishing the desired stereochemistry. The reaction is reported to proceed with a 75% yield and a 94% enantiomeric excess.

-

Transformation of the Epoxide: The resulting epoxide is then transformed into this compound through a 4-step sequence. This likely involves:

-

Nucleophilic opening of the epoxide with a protected thiol.

-

Deprotection of the thiol group.

-

Formation of the quinuclidine ring system.

-

Deprotection of the nitrogen atom.

-

Note: Historically, the synthesis of the racemic mixture of 3-hydroxy-3-mercaptomethylquinuclidine involved the use of hazardous reagents like hydrogen sulfide gas and air-sensitive Lewis acids such as boron trifluoride etherate. Modern industrial processes aim to replace these with safer alternatives like thiolacetic acid.

Biological Context and Mechanism of Action

This compound is a precursor to Cevimeline, a muscarinic receptor agonist with a higher affinity for M3 and M1 receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine.

M3 Muscarinic Receptor Signaling Pathway

The activation of M3 muscarinic receptors by an agonist like Cevimeline initiates a well-defined signaling cascade within the target cells, such as those in the salivary glands.

Caption: M3 Muscarinic Receptor Signaling Pathway activated by Cevimeline.

The binding of Cevimeline to the M3 receptor leads to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the downstream cellular responses, such as increased saliva secretion from salivary glands.

Analytical Characterization

The quality and purity of this compound are critical for its use in pharmaceutical manufacturing. Standard analytical techniques are employed to ensure the identity and purity of the compound.

| Analytical Technique | Purpose | Expected Observations/Data |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A major peak corresponding to the compound with a purity of ≥ 98.0%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation | Chemical shifts and coupling constants consistent with the quinuclidine ring structure and the mercaptomethyl and hydroxyl substituents. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | A molecular ion peak corresponding to the calculated molecular weight (173.28 g/mol ) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Absorption bands corresponding to O-H (hydroxyl), S-H (thiol), and C-N (amine) functional groups. |

| Chiral Chromatography | Determination of enantiomeric excess | Separation of the (S) and (R) enantiomers to confirm the high enantiomeric purity. |

Conclusion

This compound is a compound of high importance in medicinal chemistry, serving as a crucial intermediate for the synthesis of the muscarinic agonist Cevimeline. Its stereospecific synthesis is a key challenge that has been addressed through methods like the Sharpless asymmetric epoxidation. A thorough understanding of its properties, synthesis, and the biological pathways it influences is essential for researchers and professionals involved in the development of cholinergic drugs. The stringent control of its purity through various analytical techniques ensures the quality and safety of the final pharmaceutical products.

References

The Quinuclidine Core: From Jungle Bark to Blockbuster Drugs - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold, a rigid bicyclic amine, represents a remarkable journey from its natural origins in the bark of the Cinchona tree to its central role in the development of a diverse range of synthetic drugs. This in-depth technical guide explores the discovery and rich history of quinuclidine and its derivatives. It delves into the seminal synthetic methodologies that unlocked the potential of this unique pharmacophore, details the experimental protocols for key transformations, and presents a comprehensive overview of the pharmacological activities that have led to clinically significant therapeutics. Through a systematic presentation of quantitative data, detailed experimental workflows, and signaling pathway visualizations, this guide serves as a comprehensive resource for researchers engaged in the exploration and exploitation of the quinuclidine core in modern drug discovery.

Discovery and History: A Tale of Natural Products and Synthetic Innovation

The story of quinuclidine is intrinsically linked to the history of quinine, the first effective treatment for malaria.

The Cinchona Alkaloids: Nature's Blueprint

The quinuclidine moiety first entered the realm of chemistry through the study of Cinchona alkaloids. The bark of the Cinchona tree, native to the Andean highlands of South America, was used for centuries by indigenous populations to treat fevers. Its introduction to Europe in the 17th century revolutionized the treatment of malaria.[1] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active principle, which they named quinine.[2] The complex structure of quinine, which features the quinuclidine core, was not fully elucidated until much later, but its profound physiological effects spurred intense interest in its chemical makeup and the synthesis of related compounds.

Unraveling the Core: Early Synthetic Efforts

The challenge of synthesizing the rigid, bicyclic quinuclidine framework (1-azabicyclo[2.2.2]octane) attracted the attention of many prominent chemists. While a definitive first synthesis is a matter of historical debate, early and significant contributions laid the groundwork for future advancements.

One of the foundational methods for constructing the quinuclidine ring system is the Dieckmann condensation , an intramolecular cyclization of a diester to form a β-keto ester. This approach was instrumental in the synthesis of 3-quinuclidone, a key intermediate for many quinuclidine derivatives.[2]

Another classic method is the Hofmann-Löffler-Freytag reaction , a radical-mediated cyclization of an N-haloamine. This reaction, while historically significant, often requires harsh conditions but demonstrates a powerful strategy for forming the bicyclic system.[3]

The work of Vladimir Prelog in the 1930s and 1940s significantly advanced the understanding of alkaloid chemistry, including the stereochemistry and synthesis of Cinchona alkaloids, further solidifying the importance of the quinuclidine nucleus.

Key Synthetic Methodologies and Experimental Protocols

The development of efficient and scalable synthetic routes to quinuclidine and its derivatives has been crucial for their pharmacological exploration.

Synthesis of the Quinuclidine Core: The Dieckmann Condensation Approach to 3-Quinuclidone Hydrochloride

The intramolecular condensation of 1-carbethoxymethyl-4-carbethoxypiperidine is a reliable method for preparing 3-quinuclidone, a versatile precursor to a wide range of functionalized quinuclidines.

Experimental Protocol:

-

Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine.

-

Ethyl isonipecotate is alkylated with ethyl chloroacetate in the presence of a base such as sodium carbonate. The reaction mixture is heated, and the product is extracted and purified by distillation.

-

-

Step 2: Dieckmann Condensation.

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in an aprotic solvent like toluene is added to a suspension of a strong base, such as potassium ethoxide or potassium metal, in toluene at reflux.[2] The reaction is carried out under an inert atmosphere.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

The resulting β-keto ester is hydrolyzed and decarboxylated by heating with a strong acid, typically hydrochloric acid.

-

-

Step 4: Isolation.

-

After cooling, the 3-quinuclidone hydrochloride is isolated by crystallization.[2]

-

Synthesis of Aceclidine

Aceclidine, a muscarinic agonist used in the treatment of glaucoma and presbyopia, is synthesized from 3-quinuclidinol.

Experimental Protocol:

-

Starting Material: 3-Quinuclidinol.

-

Reagent: Acetic anhydride or acetyl chloride.

-

Procedure: 3-Quinuclidinol is reacted with an excess of acetic anhydride or acetyl chloride, often in the presence of a base to scavenge the acid byproduct. The reaction is typically heated to drive it to completion.

-

Workup and Purification: The excess acylating agent is quenched, and the aceclidine is extracted into an organic solvent. The product is then purified, often by distillation or crystallization of a salt form.

Synthesis of Solifenacin

Solifenacin is a muscarinic antagonist used to treat overactive bladder. Its synthesis involves the coupling of a chiral tetrahydroisoquinoline derivative with chiral 3-quinuclidinol.

Experimental Protocol:

-

Step 1: Preparation of the Chloroformate.

-

(R)-3-Quinuclidinol is reacted with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent like dichloromethane or acetonitrile to form the corresponding chloroformate.[4]

-

-

Step 2: Coupling Reaction.

-

Step 3: Salt Formation.

-

The resulting solifenacin free base is then reacted with succinic acid in a suitable solvent, such as ethanol or acetone, to form the crystalline solifenacin succinate salt, which is the form used in the pharmaceutical product.[5]

-

Pharmacological Activity and Therapeutic Applications

Quinuclidine derivatives exhibit a wide range of pharmacological activities, primarily through their interaction with the cholinergic system.

Muscarinic Receptor Modulation

The rigid structure of the quinuclidine nucleus provides a unique scaffold for designing ligands that can differentiate between the five subtypes of muscarinic acetylcholine receptors (M1-M5).

-

Agonists: Derivatives like aceclidine and talsaclidine are muscarinic agonists. Aceclidine is relatively non-selective but has found use in ophthalmology. Talsaclidine was developed as a selective M1 agonist for the treatment of Alzheimer's disease.[6]

-

Antagonists: Solifenacin is a potent M3 selective antagonist, which accounts for its efficacy in reducing bladder smooth muscle contraction.[7] Other derivatives have been explored as antagonists for various therapeutic targets.

Signaling Pathways

The therapeutic effects of muscarinic-targeting quinuclidine derivatives are mediated by their influence on intracellular signaling cascades.

-

M1 and M3 Receptor Signaling: M1 and M3 receptors are coupled to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] This cascade is central to smooth muscle contraction and glandular secretion.

-

M1 Receptor Signaling in Alzheimer's Disease: The M1 receptor is highly expressed in the brain and is implicated in learning and memory. Activation of the M1 receptor is thought to promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the formation of amyloid-β plaques, a hallmark of Alzheimer's disease.[9]

Clinical Applications

The unique pharmacological profiles of quinuclidine derivatives have led to their successful development as drugs for a variety of conditions.

Table 1: Prominent Quinuclidine-Based Drugs and Their Clinical Applications

| Drug Name | Pharmacological Class | Primary Therapeutic Use | Mechanism of Action |

| Aceclidine | Muscarinic Agonist | Glaucoma, Presbyopia | Stimulates muscarinic receptors in the eye, leading to pupillary constriction and increased aqueous humor outflow.[10] |

| Solifenacin | Muscarinic Antagonist (M3 selective) | Overactive Bladder | Competitively blocks M3 muscarinic receptors in the bladder, reducing smooth muscle contraction.[7] |

| Talsaclidine | Muscarinic Agonist (M1 selective) | Investigated for Alzheimer's Disease | Preferentially activates M1 muscarinic receptors in the central nervous system.[6] |

| Quinine | Antimalarial | Malaria | Multiple mechanisms, including interference with the parasite's ability to digest hemoglobin. |

Quantitative Pharmacological Data

The affinity and potency of quinuclidine derivatives at their target receptors are key determinants of their therapeutic efficacy and side-effect profiles.

Table 2: In Vitro Binding Affinities (Ki) and Potencies (IC50) of Selected Quinuclidine Derivatives

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Solifenacin | M3 Receptor | Radioligand Binding | 7.3 | - | [7] |

| Talsaclidine | M1 Receptor | Functional Assay | - | - | [6] |

| Aceclidine | Muscarinic Receptors | - | - | - | - |

| Various Quinuclidine Derivatives | AChE/BChE | Enzyme Inhibition | 260 - 156,200 | - | [11] |

Note: A comprehensive and directly comparable set of Ki and IC50 values across all compounds from a single source is challenging to compile due to variations in experimental conditions. The data presented are illustrative.

Table 3: Clinical Efficacy Data for Aceclidine in Presbyopia

| Clinical Trial | Endpoint | Result | Reference |

| CLARITY Phase 3 | ≥3-line improvement in near vision at 0.5 hours | 71% of participants | [12] |

| CLARITY Phase 3 | ≥3-line improvement in near vision at 3 hours | 71% of participants | [12] |

| CLARITY Phase 3 | ≥3-line improvement in near vision at 10 hours | 40% of participants | [12] |

Experimental Workflows in Drug Discovery

The discovery of novel quinuclidine-based drugs follows a structured workflow, from initial screening to lead optimization.

Conclusion and Future Directions

The quinuclidine core has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. From its origins in the Cinchona alkaloids to its central role in modern therapeutics, the journey of quinuclidine derivatives highlights the power of natural products to inspire synthetic innovation. The rigid, bicyclic nature of the quinuclidine framework offers a unique platform for the design of highly selective and potent ligands for a variety of biological targets.

Future research in this area is likely to focus on several key aspects:

-

Exploration of New Therapeutic Targets: While the cholinergic system has been the primary focus, the unique conformational constraints of the quinuclidine scaffold may be advantageous for targeting other receptor families and enzymes.

-

Development of Novel Synthetic Methodologies: The ongoing pursuit of more efficient, stereoselective, and environmentally friendly synthetic methods will continue to be a priority, enabling the creation of more diverse and complex quinuclidine libraries.

-

Application of Computational Chemistry: In silico methods, including molecular docking and dynamics simulations, will play an increasingly important role in the rational design of next-generation quinuclidine derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. WO2008011462A2 - Process for preparing solifenacin and its salts - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]

- 5. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 6. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ics.org [ics.org]

- 8. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aceclidine: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]

The Stereochemistry of 3-Substituted Quinuclidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. When substituted at the 3-position, a chiral center is introduced, leading to stereoisomers that often exhibit distinct pharmacological properties. Understanding and controlling the stereochemistry of these compounds is therefore critical for the development of safe and effective therapeutics. This guide provides an in-depth overview of the synthesis, stereochemical analysis, and biological significance of 3-substituted quinuclidines.

Stereoselective Synthesis of 3-Substituted Quinuclidines

The synthesis of enantiomerically pure 3-substituted quinuclidines is a key challenge and a focus of significant research. The primary precursor for many of these syntheses is the achiral ketone, 3-quinuclidinone. The main strategies for obtaining chiral 3-substituted quinuclidines from this starting material are asymmetric reduction, kinetic resolution, and the use of chiral auxiliaries.

Asymmetric Reduction of 3-Quinuclidinone

Asymmetric reduction of the carbonyl group of 3-quinuclidinone is a direct and efficient route to enantiomerically enriched 3-quinuclidinols. Both enzymatic and organometallic catalytic systems have been successfully employed.

One of the most effective methods involves the use of a 3-quinuclidinone reductase enzyme from microorganisms such as Rhodotorula rubra. This biocatalytic approach can yield (R)-3-quinuclidinol with exceptional enantiomeric excess (>99.9%)[1][2]. Chemical asymmetric hydrogenation using chiral ruthenium-based catalysts has also been reported to produce both (R)- and (S)-3-quinuclidinol with high enantioselectivity (ee > 99%) and in high yields (>95%)[3].

Synthesis of Chiral 3-Aminoquinuclidine

Chiral 3-aminoquinuclidines are crucial intermediates for various pharmaceuticals. A common approach involves the reductive amination of 3-quinuclidinone using a chiral amine, such as (S)- or (R)-1-phenethylamine, to form a diastereomeric imine intermediate. Subsequent reduction with a reagent like sodium borohydride yields a mixture of diastereomers that can be separated, followed by removal of the chiral auxiliary to afford the desired enantiomer of 3-aminoquinuclidine[4][5]. Another method is the resolution of racemic 3-aminoquinuclidine dihydrochloride using a chiral acid, which can achieve high optical purity (>98%)[6].

Iridium-Catalyzed Asymmetric Synthesis

More complex substituted quinuclidines can be synthesized using advanced catalytic methods. For instance, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed to produce indolenine-fused quinuclidine derivatives with high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee)[7][8].

Table 1: Quantitative Data for Enantioselective Syntheses of 3-Substituted Quinuclidines

| Precursor | Product | Method | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 3-Quinuclidinone | (R)-3-Quinuclidinol | Enzymatic Reduction | 3-Quinuclidinone reductase (Rhodotorula rubra) | N/A | >99.9% | [1][2] |

| 3-Quinuclidinone | (R)- or (S)-3-Quinuclidinol | Asymmetric Hydrogenation | Chiral RuXY-Diphosphine-bimaH | N/A | >99% | [3] |

| 3-Quinuclidinone | (R)- and (S)-3-Aminoquinuclidine | Reductive Amination | (S)- or (R)-1-Phenethylamine, NaBH₄ | Diastereomers Separated | >98% (after resolution) | [4][5][6] |

| Indole-derived substrate | Indolenine-fused quinuclidine | Ir-catalyzed Intramolecular Allylic Dearomatization | [Ir(cod)Cl]₂, Feringa ligand | Up to >20:1 | Up to >99% | [7][8] |

Experimental Protocols

Synthesis of Racemic 3-Quinuclidinol

A straightforward and scalable synthesis of racemic 3-quinuclidinol involves the reduction of 3-quinuclidinone with sodium borohydride[9].

Procedure:

-

Dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.

-

Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour.

-

Stir the reaction mixture for 4 hours at 30-35°C, monitoring completion by gas chromatography (GC).

-

Extract the reaction mixture with chloroform (3 x 50 ml).

-

Dry the combined organic layers over sodium sulfate and evaporate the solvent under reduced pressure to yield crude (RS)-3-quinuclidinol.

-

Purify the crude product by recrystallization from acetone to obtain a white crystalline solid.

Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in 3-(R)-Quinuclidinol

A sensitive HPLC method has been developed for the enantioseparation and quantification of 3-quinuclidinol enantiomers after pre-column derivatization[10].

Derivatization Procedure:

-

Prepare a standard solution of the 3-quinuclidinol sample.

-

React the sample with a chiral derivatizing agent (e.g., a chiral acid chloride) to form diastereomeric esters.

HPLC Conditions:

-

Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v), isocratic

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 15°C

-

Detection: UV at 230 nm

-

Injection Volume: 10 µL

This method provides excellent enantioseparation, allowing for the accurate determination of the enantiomeric purity of 3-quinuclidinol samples[10].

Conformational Analysis and Chiroptical Properties

The rigid bicyclic structure of the quinuclidine ring system limits its conformational flexibility. However, the orientation of the substituent at the 3-position can influence the overall shape of the molecule and its interaction with biological targets. Detailed conformational analysis can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants[11][12][13].

The chiroptical properties of 3-substituted quinuclidines, such as their specific rotation, are crucial for their characterization. For instance, (S)-3-aminoquinuclidine dihydrochloride has a reported specific rotation of [α]D²⁰ = -57.3° (c=1, H₂O)[6]. More advanced techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy can provide more detailed information about the stereochemistry and electronic transitions of these chiral molecules[14].

Biological Significance and Signaling Pathways

The stereochemistry of 3-substituted quinuclidines is paramount to their biological activity. These compounds are known to interact with various receptors, most notably muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs)[9][15][16][17][18][19][20].

(R)-3-quinuclidinol is a key intermediate in the synthesis of solifenacin, a muscarinic receptor antagonist used to treat overactive bladder[21][22][23]. The specific stereochemistry of the quinuclidinol moiety is critical for the drug's affinity and selectivity for the M3 receptor subtype[17][18].

3-Substituted quinuclidines also act as ligands for nicotinic acetylcholine receptors, which are ligand-gated ion channels involved in a variety of physiological processes in the central and peripheral nervous systems[4][20][24]. The α7 nAChR, in particular, is a target for drugs aimed at treating cognitive deficits and inflammatory diseases[4].

Below is a simplified representation of a nicotinic acetylcholine receptor-mediated signaling pathway that can be modulated by 3-substituted quinuclidines.

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental Workflow for Stereochemical Analysis

A general workflow for the synthesis and stereochemical analysis of a chiral 3-substituted quinuclidine is outlined below.

Caption: Workflow for Synthesis and Stereochemical Analysis.

References

- 1. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 4. Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]

- 6. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. scispace.com [scispace.com]

- 9. tsijournals.com [tsijournals.com]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 17. Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 19. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3'-substituted deschloroepibatidine analogues. Novel nicotinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 21. nbinno.com [nbinno.com]

- 22. WO2012175119A1 - Process for the preparation of solifenacin and salts thereof - Google Patents [patents.google.com]

- 23. High Quality Solifenacin Intermediate (R)-3-Quinuclidinol Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]

- 24. acnp.org [acnp.org]

The Untapped Potential of Thiol-Containing Quinuclidines: A Technical Whitepaper for Drug Discovery

For Immediate Release

This whitepaper explores the prospective biological activities of a novel class of compounds: thiol-containing quinuclidines. By integrating the well-established pharmacological profiles of the quinuclidine scaffold with the diverse functionalities of the thiol group, this document aims to provide a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the potential therapeutic applications, propose synthetic strategies, and outline detailed experimental protocols for the evaluation of these promising molecules.

Introduction: A Synthesis of Potent Scaffolds

The quinuclidine nucleus, a bicyclic amine, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure provides a well-defined orientation for functional groups, leading to high-affinity interactions with various biological targets. Quinuclidine derivatives have demonstrated significant activity as anticholinesterase agents, muscarinic receptor modulators, and antimicrobial compounds.[1][2][3]

The thiol group (-SH), on the other hand, is a versatile functional group known for its role in a variety of biological processes. Thiol-containing drugs are utilized for their antioxidant properties, ability to chelate metals, and their capacity to interact with cysteine residues in proteins.[4] The introduction of a thiol group onto the quinuclidine core presents an exciting opportunity to develop novel therapeutics with unique mechanisms of action and improved pharmacological profiles.

Potential Biological Activities of Thiol-Containing Quinuclidines

The conjugation of a thiol group to a quinuclidine scaffold is hypothesized to yield compounds with a range of valuable biological activities, including but not limited to:

-

Enhanced Anticholinesterase Activity: The thiol group could potentially interact with the catalytic triad of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to potent inhibition. This could be particularly relevant for the development of new treatments for Alzheimer's disease and other neurodegenerative disorders.[3][5]

-

Modulation of Muscarinic Receptors: Thiol-containing quinuclidines may exhibit unique binding profiles at muscarinic acetylcholine receptors (mAChRs). The thiol group could form specific interactions within the receptor binding pocket, leading to novel agonists or antagonists with improved selectivity for receptor subtypes.[1][6][7]

-

Novel Antimicrobial Agents: The thiol group is known to interfere with bacterial redox homeostasis and can disrupt the function of essential enzymes.[8][9] Thiol-functionalized quinuclidines could therefore represent a new class of antimicrobial agents with the potential to combat drug-resistant bacteria.

-

Antioxidant and Neuroprotective Effects: The inherent antioxidant properties of the thiol group could be combined with the neuro-active properties of the quinuclidine scaffold to create compounds with dual therapeutic effects, offering neuroprotection in conditions associated with oxidative stress.

Quantitative Data from Related Compounds

While specific quantitative data for thiol-containing quinuclidines is not yet available in the public domain, the following tables summarize the biological activities of related quinuclidine derivatives to provide a baseline for comparison.

Table 1: Anticholinesterase Activity of Quinuclidine Derivatives [3]

| Compound | Target Enzyme | Inhibition Constant (Ki, µM) |

| 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) | AChE | 0.26 |

| 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) | BChE | Not Reported |

| 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | AChE | Not Reported |

| 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | BChE | Not Reported |

| Various N-alkyl quaternary quinuclidines | AChE & BChE | 0.26 - 156.2 |

Table 2: Muscarinic Receptor Affinity of Quinuclidine Derivatives [10]

| Compound | Receptor Subtype | Apparent Dissociation Coefficient (Kd, nM) |

| L-[benzilic-4,4-3H]quinuclidinyl benzilate | Muscarinic (general) | 0.56 ± 0.11 |

Proposed Experimental Protocols

To systematically evaluate the biological activities of novel thiol-containing quinuclidines, a series of well-defined experimental protocols are proposed.

Synthesis of Thiol-Containing Quinuclidines

The introduction of a thiol group onto the quinuclidine scaffold can be achieved through several synthetic routes. One proposed method involves the conversion of a hydroxyl group on the quinuclidine ring to a thiol via a two-step process.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 3-quinuclidinethiol.

Detailed Methodology:

-

Activation of the Hydroxyl Group: 3-Quinuclidinol is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding tosylate. The reaction is monitored by thin-layer chromatography (TLC).

-

Nucleophilic Substitution: The tosylated quinuclidine is then reacted with potassium thioacetate in a suitable solvent (e.g., DMF). This reaction proceeds via an SN2 mechanism to yield the thioester.

-

Hydrolysis: The resulting thioester is hydrolyzed under acidic or basic conditions to yield the final product, 3-quinuclidinethiol. The product is purified by column chromatography.

In Vitro Anticholinesterase Activity Assay (Ellman's Method)

This assay is used to determine the inhibitory potency of the synthesized compounds against AChE and BChE.[11]

Experimental Workflow:

Caption: Workflow for the Ellman's assay.

Detailed Methodology:

-

A solution of the test compound is prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

The assay is performed in a 96-well plate. To each well, the buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations are added.

-

The enzyme solution (AChE from electric eel or BChE from equine serum) is then added, and the mixture is pre-incubated.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

The change in absorbance is monitored spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.

Muscarinic Receptor Binding Assay

This assay determines the affinity of the thiol-containing quinuclidines for different muscarinic receptor subtypes.

Logical Relationship Diagram:

Caption: Competitive muscarinic receptor binding assay.

Detailed Methodology:

-

Membrane preparations from cells expressing specific human muscarinic receptor subtypes (M1-M5) are used.

-

The membranes are incubated with a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the test compound.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the thiol-containing quinuclidines against a panel of pathogenic bacteria is determined using the broth microdilution method.

Experimental Workflow:

Caption: Broth microdilution for MIC determination.

Detailed Methodology:

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The exploration of thiol-containing quinuclidines represents a promising new frontier in drug discovery. The unique combination of the rigid quinuclidine scaffold and the versatile thiol group has the potential to yield novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This whitepaper provides a foundational guide for the synthesis and biological evaluation of these compounds. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, will be crucial to fully unlock the therapeutic potential of this exciting new class of molecules.

References

- 1. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACETYLCHOLINESTERASE INHIBITION ACTIVITY OF SOME QUINOLINYL SUBSTITUTED TRIAZOLOTHIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic receptors on rat isolated colonic epithelial cells. A correlation between inhibition of [3H]quinuclidinyl benzilate binding and alteration in ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of (S)-3-(mercaptomethyl)quinuclidin-3-ol: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide on the Computational Exploration of a Novel Muscarinic Receptor Ligand

This whitepaper provides a comprehensive technical overview of the in-silico modeling of (S)-3-(mercaptomethyl)quinuclidin-3-ol, a chiral quinuclidine derivative with potential applications in modulating cholinergic neurotransmission. As an essential intermediate in the synthesis of the muscarinic agonist Cevimeline, this molecule holds significant interest for researchers in drug discovery and development.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for computational analysis and presenting data in a structured format for ease of interpretation.

Introduction: The Significance of Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide array of physiological functions in the central and peripheral nervous systems.[2][3] The five subtypes of mAChRs (M1-M5) are implicated in processes ranging from cognitive function and motor control to cardiovascular regulation and glandular secretion.[3] Consequently, they represent promising therapeutic targets for a variety of disorders, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[4]

The development of subtype-selective muscarinic receptor ligands is a key objective in modern pharmacology to minimize off-target effects.[5][6] Quinuclidine-based scaffolds have proven to be effective core structures for potent muscarinic ligands.[4][7] this compound, a key intermediate in the synthesis of the M1 and M3 receptor agonist Cevimeline, presents a valuable opportunity for in-silico investigation to understand its potential interactions with mAChR subtypes and to guide the design of novel, selective modulators.[1][7]

In-Silico Modeling Workflow

The computational investigation of this compound can be approached through a multi-step in-silico workflow. This workflow is designed to predict the binding affinity and selectivity of the compound for different muscarinic receptor subtypes.

References

- 1. nbinno.com [nbinno.com]

- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

Potential Therapeutic Targets for Quinuclidine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bicyclic amine, represents a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally derived bioactive compounds. Its rigid framework and basic nitrogen atom provide a unique three-dimensional structure that allows for specific interactions with a variety of biological targets. This technical guide explores the key therapeutic targets of quinuclidine-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Cholinesterase Inhibition: Targeting Neurodegenerative Diseases

Quinuclidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

Quantitative Data: Cholinesterase Inhibition by Quinuclidine Derivatives

The inhibitory potency of various N-alkyl quaternary quinuclidine derivatives against human AChE and BChE is summarized in the table below. The data highlights the structure-activity relationships, where factors such as the nature of the substituent on the quinuclidine ring and the length of the N-alkyl chain significantly influence the inhibitory activity.

| Compound ID | Substituent at C3 | N-Alkyl Chain Length | Target Enzyme | Inhibition Constant (Kᵢ, µM) |

| 1 | -OH | C8 | AChE | >100 |

| 2 | -OH | C10 | AChE | 50.3 ± 4.5 |

| 3 | -OH | C12 | AChE | 15.8 ± 1.2 |

| 4 | -OH | C14 | AChE | 5.8 ± 0.5 |

| 5 | -OH | C16 | AChE | 2.1 ± 0.2 |

| 7 | bis-OH | C10 (linker) | AChE | 1.6 ± 0.1 |

| 8 | =NOH | C8 | AChE | 89.1 ± 7.1 |

| 9 | =NOH | C10 | AChE | 25.1 ± 2.0 |

| 10 | =NOH | C12 | AChE | 8.9 ± 0.7 |

| 11 | =NOH | C14 | AChE | 3.2 ± 0.3 |

| 12 | =NOH | C16 | AChE | 1.3 ± 0.1 |

| 14 | bis=NOH | C10 (linker) | AChE | 0.26 ± 0.02 |

| 1 | -OH | C8 | BChE | 156.2 ± 12.5 |

| 2 | -OH | C10 | BChE | 44.7 ± 3.6 |

| 3 | -OH | C12 | BChE | 17.8 ± 1.4 |

| 4 | -OH | C14 | BChE | 9.8 ± 0.8 |

| 5 | -OH | C16 | BChE | 6.3 ± 0.5 |

| 7 | bis-OH | C10 (linker) | BChE | 0.8 ± 0.06 |

| 8 | =NOH | C8 | BChE | 125.9 ± 10.1 |

| 9 | =NOH | C10 | BChE | 31.6 ± 2.5 |

| 10 | =NOH | C12 | BChE | 11.2 ± 0.9 |

| 11 | =NOH | C14 | BChE | 4.5 ± 0.4 |

| 12 | =NOH | C16 | BChE | 2.8 ± 0.2 |

| 14 | bis=NOH | C10 (linker) | BChE | 0.4 ± 0.03 |

Data compiled from studies on N-alkyl quaternary quinuclidines.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of AChE by test compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in phosphate buffer.

-

In a 96-well plate, add 20 µL of each test compound dilution, 20 µL of DTNB solution (10 mM), and 140 µL of phosphate buffer to each well.

-

Add 10 µL of AChE solution (e.g., 0.1 U/mL) to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution (14 mM) to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

The rate of reaction is determined from the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Synapse

The following diagram illustrates the key components of a cholinergic synapse, the primary site of action for cholinesterase inhibitors.

Muscarinic Acetylcholine Receptor Modulation

Quinuclidine-based compounds are well-known for their interaction with muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that mediate many of the effects of acetylcholine in the central and peripheral nervous systems. Depending on the substitution pattern, quinuclidine derivatives can act as agonists, antagonists, or allosteric modulators of different mAChR subtypes (M1-M5).

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of test compounds for muscarinic receptors using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]N-methylscopolamine for antagonists, [³H]oxotremorine-M for agonists)

-

Non-labeled competing ligand (e.g., atropine) for determining non-specific binding

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and the non-labeled competing ligand.

-

In a reaction tube, add a fixed amount of cell membranes, the radiolabeled ligand at a concentration near its Kd value, and either the test compound, binding buffer (for total binding), or a high concentration of the non-labeled competing ligand (for non-specific binding).

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding by the test compound at each concentration.

-

Calculate the IC₅₀ value and subsequently the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: G Protein-Coupled Receptor (GPCR) Signaling

Muscarinic receptors are GPCRs that, upon activation, initiate intracellular signaling cascades. The diagram below provides a generalized overview of GPCR signaling.

NALCN Channel Inhibition: A Novel Target for Neuronal Excitability

Recent studies have identified the sodium leak channel, non-selective (NALCN), as a target for certain quinuclidine derivatives. NALCN channels contribute to the resting membrane potential and regulate neuronal excitability. Potent and specific inhibitors of these channels could have therapeutic applications in various neurological disorders.

Experimental Protocol: Whole-Cell Patch-Clamp for NALCN Current Recording

This protocol provides a method for recording NALCN currents in cultured cells expressing the channel and assessing the inhibitory effects of quinuclidine compounds.

Materials:

-

HEK293 cells stably expressing NALCN

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and microforge

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

Test compounds (N-benzhydryl quinuclidine derivatives)

Procedure:

-

Culture HEK293-NALCN cells on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record baseline NALCN currents. These are typically small, steady-state inward currents.

-

Apply the quinuclidine test compound at various concentrations to the external solution and perfuse over the cell.

-

Record the changes in the holding current in the presence of the compound. Inhibition of NALCN will result in a decrease in the inward current.

-

Wash out the compound to observe the reversibility of the inhibition.

-

Construct a concentration-response curve to determine the IC₅₀ value for the compound.

Antimicrobial and Anti-proliferative Activities

Beyond their effects on the nervous system, certain quinuclidine derivatives have demonstrated promising antimicrobial and anti-proliferative activities, suggesting their potential as novel antibiotics and anticancer agents.

Quantitative Data: Antimicrobial and Anti-proliferative Activities

The following tables summarize the minimum inhibitory concentrations (MIC) of selected quinuclidine derivatives against various bacterial strains and their cytotoxic effects (IC₅₀) on different cancer cell lines.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinuclidine Derivatives (µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| Q-C12 | 16 | 32 | 64 | 128 |

| Q-C14 | 8 | 16 | 32 | 64 |

| Q-C16 | 4 | 8 | 16 | 32 |

| bisQ-C10 | 2 | 4 | 8 | 16 |

Data represents a selection of N-alkyl quinuclidinium compounds.

Table 3: Cytotoxicity (IC₅₀, µM) of Quinuclidine Derivatives in Cancer Cell Lines

| Compound ID | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |

| QN-1 | 75.2 | 98.5 | 112.1 |

| QN-2 | 42.1 | 55.8 | 63.4 |

| QN-3 | 15.6 | 21.3 | 28.9 |

Data represents a selection of novel quinuclidinone analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm to assess growth.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Synthesis of Quinuclidine Scaffolds

The synthesis of the quinuclidine core is a critical step in the development of novel derivatives. The following is a general protocol for the synthesis of 3-quinuclidinol, a common precursor.

Experimental Protocol: Synthesis of 3-Quinuclidinol

This protocol describes the reduction of 3-quinuclidinone to 3-quinuclidinol.

Materials:

-

3-Quinuclidinone hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-quinuclidinone hydrochloride in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Make the aqueous solution basic by adding a concentrated solution of sodium hydroxide.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and evaporate the solvent to obtain the crude 3-quinuclidinol.

-

The product can be further purified by recrystallization or column chromatography.

This guide provides a foundational understanding of the therapeutic potential of quinuclidine compounds. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel quinuclidine-based therapeutics against a range of diseases. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly unveil new opportunities for this versatile chemical scaffold.

Methodological & Application

Application Notes and Protocols for the Synthesis of Cevimeline from (S)-3-(mercaptomethyl)quinuclidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction